Moniliformin

Description

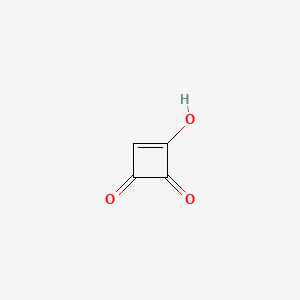

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxycyclobut-3-ene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPQKNJSZNXOPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52591-22-7 (potassium salt), 71376-34-6 (hydrochloride salt) |

Source

|

| Record name | Moniliformin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10185731 |

Source

|

| Record name | Moniliformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31876-38-7, 71376-34-6 |

Source

|

| Record name | Moniliformin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31876-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moniliformin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moniliformin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Moniliformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moniliformin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONILIFORMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5JMQ8SDF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Moniliformin: Structural Pharmacophore and Mitochondrial Toxicity Mechanisms

Executive Summary

Moniliformin (MON) represents a unique class of small-molecule mycotoxins characterized by a cyclobutenedione core.[1] Unlike the complex macrocyclic structures of trichothecenes or zearalenone, MON is deceptive in its simplicity. Produced primarily by Fusarium proliferatum and F. subglutinans, its toxicity stems from a precise molecular mimicry that hijacks the pyruvate dehydrogenase (PDH) complex, causing catastrophic mitochondrial failure. This guide dissects the chemical basis of this inhibition, providing researchers with validated protocols for its extraction, detection, and handling.

Chemical Architecture and Physicochemical Properties

The Cyclobutenedione Core

Moniliformin (3-hydroxycyclobut-3-ene-1,2-dione) is a semisquaric acid derivative.[1] Its structure is defined by a four-membered ring system that exhibits exceptional acidity for an organic molecule.[1]

-

Acidity (pKa < 1.7): The proton on the hydroxyl group is highly acidic due to resonance stabilization of the resulting anion. The negative charge is delocalized across the two carbonyl oxygens and the enolic oxygen, creating a symmetric, electron-rich system.

-

Salt Formation: In biological matrices and standard solutions, MON exists almost exclusively as a salt (sodium or potassium).[1] This dictates its high water solubility and insolubility in non-polar solvents like hexane or dichloromethane.[1]

Key Physicochemical Constants:

| Property | Value | Notes |

| IUPAC Name | 3-hydroxycyclobut-3-ene-1,2-dione | Also cited as 1-hydroxycyclobut-1-ene-3,4-dione |

| Formula | C₄H₂O₃ | MW: 98.06 g/mol (Free Acid) |

| pKa | < 1.7 | Strong acid behavior; exists as anion at physiological pH |

| UV Max | 229 nm (H₂O); 260 nm (MeOH) | High molar absorptivity due to conjugation |

| Solubility | High: H₂O, MeOH, Polar solvents | Low: Hexane, CHCl₃, Ether |

Stability Considerations

While the salt form is stable in solid state, MON degrades in alkaline environments.[1] Extraction protocols must maintain neutral or slightly acidic conditions to prevent ring opening or hydrolysis.[1]

Mechanism of Action: Mitochondrial Suicide Inhibition

The toxicity of Moniliformin is not a general cytotoxic effect but a specific molecular blockade of the Krebs cycle (TCA cycle).

Target: Pyruvate Dehydrogenase (PDH) Complex

MON acts as a suicide inhibitor of the Pyruvate Dehydrogenase Complex (PDH), specifically targeting the E1 component (pyruvate decarboxylase) .

-

Molecular Mimicry: The moniliformin anion structurally resembles pyruvate (the natural substrate).[1]

-

Cofactor Interference: The inhibition is dependent on Thiamine Pyrophosphate (TPP).[1] MON enters the active site and reacts with TPP, forming a stable covalent adduct that irreversibly locks the enzyme.

-

Metabolic Arrest: By blocking the conversion of Pyruvate to Acetyl-CoA, MON severs the link between glycolysis and the TCA cycle.[1] This leads to:

Secondary Targets

While PDH is the primary target, MON also inhibits transketolase and alpha-ketoglutarate dehydrogenase , further compounding metabolic stress.[1]

Figure 1: Mechanism of Action.[2] Moniliformin mimics pyruvate, irreversibly binding to the TPP cofactor within the PDH complex, halting Acetyl-CoA production and causing energetic collapse.

Toxicology Profile

The clinical manifestation of MON toxicity is predominantly cardiotoxicity .[1] The heart, with its immense ATP demand, is the first organ to fail when the TCA cycle is inhibited.

Comparative Lethality

Sensitivity varies drastically by species.[1] Poultry (ducklings) and mink are exquisitely sensitive, while rats are more resistant.[1] This variance is likely due to differences in metabolism and PDH isoform kinetics.[1]

Table 1: Comparative Acute Toxicity (LD50)

| Species | Route | LD50 (mg/kg b.w.)[3][4] | Severity Classification |

| Duckling | Oral | 3.7 | Extreme |

| Mink | IP | 2.2 – 2.8 | Extreme |

| Cockerel | Oral | 4.0 | Very High |

| Mouse | IP | 20.9 | High |

| Rat (Male) | Oral | 50.0 | Moderate |

| Rat (Female) | Oral | 41.6 | Moderate |

Data compiled from Kriek et al. (1977) and Morgan et al. (1999).

Analytical Methodology: LC-MS/MS Workflow

Detecting MON requires overcoming its high polarity.[1] Standard C18 Reversed-Phase chromatography often fails to retain MON, leading to elution in the void volume and massive matrix suppression.[1]

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized Ion-Pairing methods.[1]

Validated Protocol: Extraction and Detection

Note: This protocol assumes a maize/cereal matrix.

Step 1: Extraction The high polarity of MON necessitates a water-rich extraction solvent.[1]

-

Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of Extraction Solvent: Acetonitrile:Water (84:16 v/v) .

-

Rationale: This ratio matches the azeotrope often used in MycoSep cleanup columns and provides good recovery without extracting excessive starch.[1]

-

-

Shake vigorously for 60 minutes on an orbital shaker.

-

Centrifuge at 4,000 x g for 10 minutes.

Step 2: Sample Preparation (Dilute-and-Shoot) Due to MON's low molecular weight, extensive cleanup (like SPE) can result in analyte loss.[1] A "dilute-and-shoot" approach is preferred for modern sensitive MS instruments.[1]

-

Transfer 100 µL of supernatant to a vial.

-

Dilute with 900 µL of Acetonitrile (to match HILIC initial conditions).

-

Vortex and filter through a 0.22 µm PTFE filter.[1]

Step 3: LC-MS/MS Parameters [1]

-

Column: HILIC Column (e.g., Waters BEH Amide or equivalent), 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).[1]

-

Ionization: ESI Negative Mode (ESI-).[1]

-

MRM Transitions:

Figure 2: Analytical Workflow.[1] Optimized "Dilute-and-Shoot" method using HILIC chromatography to retain the polar Moniliformin molecule.

References

-

Cole, R. J., et al. (1973).[1] Toxin from Fusarium moniliforme: Effects on plants and animals.[1][4] Science.[1] Link

-

Thiel, P. G. (1978).[1] A molecular mechanism for the toxic action of moniliformin.[1][6][7][8] Biochemical Pharmacology.[1] Link

-

Gathercole, P. S., et al. (1986).[1] Inhibition of pyruvate dehydrogenase complex by moniliformin.[1][6][7][9] Biochemical Journal.[1] Link

-

Kriek, N. P., et al. (1977).[1] Toxicity of the Fusarium moniliforme metabolite, moniliformin, to experimental animals.[4][8][10][11] Food and Cosmetics Toxicology.[1] Link

-

Barthel, J., et al. (2017).[1][5][12] A rapid LC-MS/MS method for the determination of moniliformin and occurrence of this mycotoxin in maize products.[5][12] Mycotoxin Research.[1][13] Link

-

Morgan, M. K., et al. (1999).[1] Toxic effects to mink of moniliformin extracted from Fusarium fujikuroi culture material.[1][11] Journal of Animal Science.[1] Link

Sources

- 1. Moniliformin | C4H2O3 | CID 40452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 4. researchgate.net [researchgate.net]

- 5. A rapid LC-MS/MS method for the determination of moniliformin and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of pyruvate dehydrogenase complex by moniliformin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of pyruvate dehydrogenase complex by moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Moniliformin production and toxicity of different Fusarium species from Southern Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LC-MS/MS and LC-UV Determination of Moniliformin by Adding Lanthanide Ions to the Mobile Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxic effects to mink of moniliformin extracted from Fusarium fujikuroi culture material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Moniliformin Biosynthesis in Fusarium Species

Executive Summary

Moniliformin (MON) is a small, highly polar mycotoxin (3-hydroxycyclobut-3-ene-1,2-dione) produced primarily by Fusarium proliferatum, F. subglutinans, and F. avenaceum.[1] Unlike the well-characterized fumonisin (FUM) or trichothecene (TRI) pathways, the genomic architecture of moniliformin biosynthesis remains one of the most elusive targets in fungal secondary metabolism.

This guide synthesizes the current biochemical consensus, detailing the polyketide-based origin of MON, the structural mechanism of its unique cyclobutane ring formation, and the validated LC-MS/MS protocols required for its detection in complex matrices. It serves as a definitive reference for investigating the pathway's enzymatic basis and establishing robust analytical workflows.

Genomic & Enzymatic Architecture

The "Orphan" Pathway Status

Despite the ubiquity of MON in cereal crops, the specific biosynthetic gene cluster (BGC) has not been canonically named (e.g., "MON1") in the same manner as the FUM or TRI clusters. Current comparative genomics indicates that MON biosynthesis is governed by a Type I Iterative Polyketide Synthase (PKS) , likely located in a subtelomeric region subject to high recombination frequencies.

Key Genetic Characteristics:

-

Enzyme Class: Non-reducing or Partially Reducing Polyketide Synthase (NR-PKS / PR-PKS).[2]

-

Gene Candidate Status: Putative.[3] Often associated with "orphan" PKS clusters identified in F. fujikuroi complex genomes (e.g., PKS3 or uncharacterized homologs in F. proliferatum).

-

Regulation: Production is favored by potassium-rich environments and specific temperature cycles (25°C/10°C), suggesting regulation by global transcription factors (e.g., PacC, AreA) rather than a pathway-specific regulator alone.

Biochemical Mechanism: The Cyclobutane Ring Formation

The defining feature of moniliformin is its four-membered carbon ring, a rarity in biological systems. The pathway follows a "head-to-head" or "tail-to-tail" cyclization logic distinct from standard macrolide synthesis.

The Biosynthetic Cascade:

-

Priming: The PKS is primed with an Acetyl-CoA starter unit.

-

Extension: A single condensation with Malonyl-CoA extends the chain to a C4 intermediate.

-

Cyclization: Unlike typical Claisen condensations that form six-membered rings (benzenoids), the MON pathway catalyzes a 2,4-cyclization (or similar intramolecular closure) to form the thermodynamically strained cyclobutenedione skeleton.

-

Release/Modification: The molecule is released, likely as the free acid (semisquaric acid derivative), which spontaneously associates with cations (Na⁺/K⁺) to form the stable salt.

Visualization of the Biosynthetic Logic

The following diagram illustrates the chemical progression from primary metabolites to the active toxin.

Figure 1: Proposed biosynthetic flow from Acetyl-CoA precursors to the stable Moniliformin salt.[1]

Experimental Validation Protocols

To study this pathway or validate inhibition strategies, precise extraction and detection are required due to MON's high polarity and low molecular weight.

Protocol: Production & Extraction

Objective: Isolate MON from fungal culture for pathway confirmation.

| Step | Parameter | Specification/Action |

| 1. Culture | Substrate | Sterile Rice Medium (40% moisture). |

| Inoculum | ||

| Incubation | 21 days at 25°C (dark). | |

| 2. Extraction | Solvent | Acetonitrile:Water (84:16, v/v) . Critical: High water content extracts excess sugars; high ACN precipitates proteins. |

| Ratio | 4:1 (Solvent mL : Sample g). | |

| Agitation | Orbital shaker, 60 min, 200 rpm. | |

| 3. Cleanup | Filtration | Whatman No. 4 filter paper. |

| Defatting | Optional hexane wash (usually unnecessary for rice). |

Protocol: LC-MS/MS Detection (Gold Standard)

Objective: Quantify MON without derivatization.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory . Reverse-phase (C18) columns fail to retain MON due to its polarity.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

-

Mobile Phase B: Acetonitrile.[1]

-

MS Mode: Negative Electrospray Ionization (ESI-).

MRM Transitions:

-

Quantifier: m/z 97.0

41.0 (Collision Energy: -20 eV) -

Qualifier: m/z 97.0

69.0 (Collision Energy: -15 eV)

Analytical Workflow Diagram

This workflow ensures data integrity when screening for MON pathway activity in wild-type vs. knockout strains.

Figure 2: Validated analytical workflow for Moniliformin quantification.

Implications for Drug Development & Toxicology

-

Cardiotoxicity Mechanism: MON is a potent inhibitor of the pyruvate dehydrogenase complex and thiamine pyrophosphate-dependent enzymes. This halts the Krebs cycle, leading to ATP depletion and myocardial failure (Keshan disease link).

-

Therapeutic Relevance: The unique cyclobutenedione scaffold is being investigated as a "bio-isostere" for phosphate groups in drug design, offering potential in kinase inhibitor development.

-

Biosynthetic Engineering: Elucidating the MON PKS could allow for the bio-manufacturing of squaric acid derivatives, which are currently expensive to synthesize chemically.

References

-

Franck, B., & Breipohl, G. (1984).[1] Biosynthesis of moniliformin.[1][2]Chemische Berichte .

-

Jestoi, M., et al. (2003).[1] Liquid chromatography-mass spectrometry (LC-MS) determination of moniliformin in grains.[1]Food Additives and Contaminants .[1][4]

-

Proctor, R. H., et al. (2013). Evolution of structural diversity of trichothecenes and other mycotoxins in Fusarium.Fungal Genetics and Biology .

-

Lysøe, E., et al. (2014). The transcriptome of Fusarium graminearum during the infection of wheat.[5]Molecular Plant-Microbe Interactions .

-

EFSA Panel on Contaminants in the Food Chain. (2018). Scientific Opinion on the risks to human and animal health related to the presence of moniliformin in food and feed.[1]EFSA Journal .

Sources

- 1. Risks to human and animal health related to the presence of moniliformin in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secondary Metabolite Gene Regulation in Mycotoxigenic Fusarium Species: A Focus on Chromatin [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Moniliformin: A Technical Guide to a Mycotoxin of Emerging Significance

Introduction: The Enigmatic Mycotoxin

Moniliformin is a mycotoxin characterized by its unique cyclobutene-dione structure.[1] Produced by a variety of fungal species, it represents a significant and emerging threat to food and feed safety worldwide. Its presence has been documented in a range of agricultural commodities, most notably maize and other cereals.[2][3] The small, highly polar, and water-soluble nature of moniliformin presents distinct challenges for its detection and quantification.[3] From a toxicological standpoint, moniliformin is of considerable concern due to its cardiotoxic effects and its proposed role in human and animal diseases.[4] This technical guide provides an in-depth overview of the fungal species known to produce moniliformin, the current understanding of its biosynthesis, detailed analytical methodologies for its detection, and a summary of its toxicological profile, with a focus on the implications for researchers, scientists, and drug development professionals.

Fungal Producers of Moniliformin: A Surprisingly Diverse Assemblage

While the genus Fusarium is the most prolific and well-recognized producer of moniliformin, recent findings have expanded the list of mycotoxigenic species to include other genera, highlighting the broad ecological distribution of this toxin.

The Fusarium Genus: Primary Moniliformin Synthesizers

A significant number of species within the Fusarium genus have been identified as producers of moniliformin.[2] These fungi are ubiquitous plant pathogens, saprophytes, and endophytes, contributing to the widespread contamination of agricultural products.

Key Fusarium Species:

-

Fusarium proliferatum : Widely regarded as one of the most important moniliformin producers, this species is a common pathogen of maize, rice, and other cereals.[2][5]

-

Fusarium subglutinans : Another major producer, frequently isolated from maize and sorghum.[2]

-

Fusarium verticillioides (formerly F. moniliforme): A well-known pathogen of maize that can co-produce moniliformin with other mycotoxins like fumonisins.[3][6]

-

Fusarium avenaceum : This species, often found on small grain cereals, is a potent moniliformin producer.

-

Fusarium oxysporum : A species complex with diverse host ranges, some strains of which are capable of moniliformin synthesis.[7]

-

Other Notable Fusarium Producers : A comprehensive, though not exhaustive, list of other Fusarium species reported to produce moniliformin is presented in Table 1.

Table 1: A Selection of Moniliformin-Producing Fusarium Species

| Fusarium Species | Common Substrates/Hosts |

| F. acuminatum | Cereals |

| F. anthophilum | Various plants |

| F. begoniae | Ornamental plants |

| F. chlamydosporum | Soil, various plants |

| F. concentricum | Various plants |

| F. dlamini | Soil, various plants |

| F. equiseti | Cereals, grasses |

| F. fujikuroi | Rice ("bakanae disease") |

| F. nygamai | Sorghum, millet |

| F. phyllophilum | Various plants |

| F. sporotrichioides | Cereals |

| F. tricinctum | Cereals, grasses |

Beyond Fusarium: An Expanding Roster of Producers

Recent research has unveiled the capacity for moniliformin production in fungi outside the Fusarium genus. This discovery is crucial for a comprehensive risk assessment of this mycotoxin in diverse environments.

-

Penicillium melanoconidium : The first documented non-Fusarium species to produce moniliformin, expanding the potential sources of contamination.

-

Macrophomina phaseolina : A significant plant pathogen responsible for charcoal rot in numerous crops, has also been identified as a moniliformin producer.

Biosynthesis of Moniliformin: A Partially Unraveled Pathway

The biosynthesis of many Fusarium mycotoxins, such as fumonisins and fusarin C, is well-characterized, involving large, multifunctional enzymes like polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs) encoded by contiguous gene clusters.[8][9][10] These PKS enzymes construct complex carbon skeletons from simple acyl-CoA precursors.[11][12][13]

Despite the structural simplicity of moniliformin, its biosynthetic pathway and the associated gene cluster have not yet been fully elucidated and published. It is widely hypothesized that its formation proceeds via a polyketide pathway. The cyclobutene-dione core of moniliformin suggests a unique cyclization mechanism catalyzed by a specialized PKS.

Below is a diagram illustrating a hypothetical biosynthetic pathway for moniliformin, based on the principles of polyketide synthesis.

Caption: A proposed biosynthetic route for moniliformin via a polyketide synthase pathway.

Analytical Methodologies for Moniliformin Detection and Quantification

The high polarity and small molecular weight of moniliformin necessitate specialized analytical techniques for its reliable detection and quantification in complex matrices such as food and feed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has emerged as the preferred method for moniliformin analysis due to its high sensitivity, selectivity, and specificity.[14][15]

Table 2: Comparison of Analytical Techniques for Moniliformin Analysis

| Technique | Advantages | Disadvantages |

| LC-MS/MS | High sensitivity and specificity, suitable for complex matrices, allows for multi-mycotoxin analysis.[15] | High initial instrument cost, requires skilled operators. |

| HPLC-UV/DAD | Lower instrument cost, robust and reliable. | Lower sensitivity and specificity compared to LC-MS/MS, potential for matrix interference. |

| Capillary Electrophoresis (CE) | High separation efficiency, low sample and reagent consumption. | Lower sensitivity than LC-MS/MS, less commonly available in routine testing labs. |

Experimental Protocol: LC-MS/MS Analysis of Moniliformin in Maize

This protocol synthesizes common practices for the extraction and analysis of moniliformin from a maize matrix.

1. Sample Preparation and Extraction:

-

Homogenization: Grind a representative sample of maize to a fine powder (e.g., to pass a 1 mm sieve).

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 84:16 v/v or 50:50 v/v).[15][16]

-

Shake vigorously for 60 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant for cleanup.

-

2. Extract Cleanup (Solid-Phase Extraction - SPE):

-

Column Type: Strong Anion Exchange (SAX) cartridges are commonly used due to the acidic nature of moniliformin.

-

Procedure:

-

Condition the SAX cartridge with methanol followed by water.

-

Load a specific volume of the supernatant onto the cartridge.

-

Wash the cartridge with a suitable solvent (e.g., water or a mild buffer) to remove interfering compounds.

-

Elute the moniliformin from the cartridge using an appropriate solvent (e.g., a solution containing a weak acid).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

3. LC-MS/MS Parameters:

-

Chromatographic Column: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often employed to retain the highly polar moniliformin.[15]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically used.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for moniliformin.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion.

-

Caption: A typical workflow for the analysis of moniliformin in maize using LC-MS/MS.

Toxicology and Implications for Drug Development

Moniliformin exhibits significant acute toxicity in various animal species, with cardiotoxicity being the most prominent effect.[4] Its potential role in human diseases, such as Keshan disease, an endemic cardiomyopathy, has been a subject of investigation.[4]

Mechanism of Action: A Potent Metabolic Inhibitor

The primary molecular mechanism of moniliformin toxicity is the inhibition of key mitochondrial enzymes.[17][18]

-

Inhibition of Pyruvate Dehydrogenase Complex (PDHC): Moniliformin is a potent inhibitor of the pyruvate dehydrogenase complex, a critical enzyme that links glycolysis to the citric acid cycle (TCA cycle).[17][18][19] This inhibition is dependent on the presence of thiamin pyrophosphate (TPP), a cofactor for the E1 component of the PDHC.[17][18] By blocking the conversion of pyruvate to acetyl-CoA, moniliformin severely disrupts cellular energy metabolism.[19]

-

Inhibition of α-Ketoglutarate Dehydrogenase: Moniliformin also inhibits the α-ketoglutarate dehydrogenase complex, another crucial enzyme in the TCA cycle. This further exacerbates the disruption of cellular respiration and ATP production.

The inhibition of these enzyme complexes leads to a buildup of pyruvate and a depletion of intermediates in the TCA cycle, ultimately resulting in cellular energy crisis, particularly in tissues with high energy demands, such as the heart muscle.

Caption: The mechanism of moniliformin-induced cardiotoxicity via inhibition of key mitochondrial enzymes.

Toxicokinetics and Toxicodynamics: Areas for Further Research

While the mechanism of action at the enzymatic level is relatively well understood, comprehensive data on the toxicokinetics (absorption, distribution, metabolism, and excretion - ADME) and toxicodynamics of moniliformin are limited.[14] Understanding these parameters is critical for accurate risk assessment and for evaluating its potential as a pharmacological tool or a lead compound in drug discovery. The high polarity of moniliformin suggests that its absorption and distribution may be limited, but further research is needed to confirm this.

Implications for Drug Development

The potent and specific inhibition of the pyruvate dehydrogenase complex by moniliformin makes it a valuable tool for studying cellular metabolism and the consequences of its disruption. For drug development professionals, moniliformin and its analogues could serve as:

-

Probes for Target Validation: Investigating the effects of moniliformin can help validate the pyruvate dehydrogenase complex as a therapeutic target for diseases characterized by metabolic dysregulation.

-

Lead Compounds for Drug Discovery: Although highly toxic, the unique chemical scaffold of moniliformin could inspire the design of novel, less toxic inhibitors of PDHC or related enzymes for therapeutic applications, for instance, in oncology where metabolic reprogramming is a hallmark of cancer cells.

-

A Component of Safety and Toxicity Screening: Given its presence as a natural contaminant, moniliformin should be considered in the safety assessment of raw materials used in drug manufacturing, particularly for products derived from botanical sources.

Conclusion

Moniliformin is a mycotoxin of growing concern due to its widespread occurrence, potent cardiotoxicity, and the expanding list of fungal species known to produce it. While significant strides have been made in developing sensitive analytical methods for its detection, further research is imperative to fully elucidate its biosynthetic pathway and to gain a more comprehensive understanding of its toxicokinetics and toxicodynamics. For researchers and professionals in drug development, moniliformin represents both a challenge in terms of food and raw material safety and an opportunity as a chemical probe and a potential starting point for the development of novel therapeutics targeting cellular metabolism.

References

- Brown, D. W., et al. (2005). The FUM gene cluster is responsible for the entire fumonisin biosynthetic pathway with the key enzyme, polyketide synthase, encoded by the FUM1 gene. Fungal Genetics and Biology, 42(4), 303-314.

- Burmeister, H. R., et al. (1979). Moniliformin, a metabolite of Fusarium moniliforme NRRL 6322: purification and toxicity. Applied and Environmental Microbiology, 37(1), 11-13.

- Ding, Y., et al. (2004). Fusarin C biosynthesis in Fusarium moniliforme and Fusarium venenatum. Applied and Environmental Microbiology, 70(9), 5291-5297.

- González-Jaén, M. T., et al. (2004). Moniliformin, a Fusarium mycotoxin. Revista Iberoamericana de Micología, 21(1), 1-10.

- Gathercole, P. S., et al. (1986). Inhibition of pyruvate dehydrogenase complex by moniliformin. Biochemical Journal, 233(3), 719-723.

- Jovanović, M., et al. (2022). Moniliformin Occurrence in Serbian Maize over Four Years: Understanding Weather-Dependent Variability. Toxins, 14(11), 758.

- López-Díaz, F. J., et al. (2024). Three Genes Involved in Different Signaling Pathways, carS, wcoA, and acyA, Participate in the Regulation of Fusarin Biosynthesis in Fusarium fujikuroi. Journal of Fungi, 10(3), 209.

- Herrera, M., et al. (2017). Analysis of the Fusarium Mycotoxin Moniliformin in Cereal Samples Using 13C2-Moniliformin and High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(44), 9675-9682.

- Song, Z., et al. (2013). Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins. Toxins, 5(4), 799-823.

- Pitt, J. I., & Miller, J. D. (2016). A concise history of mycotoxin research. Journal of agricultural and food chemistry, 65(33), 7021-7033.

- Barthel, J., et al. (2018). A rapid LC-MS/MS method for the determination of moniliformin and occurrence of this mycotoxin in maize products from the Bavarian market. Mycotoxin Research, 34(1), 9-13.

- Stępień, Ł., et al. (2016). Genetic and phenotypic variation of Fusarium proliferatum isolates from different host species. Journal of Applied Genetics, 57(2), 225-235.

- Stępień, Ł., et al. (2012). Genetic variation of Fusarium oxysporum isolates forming fumonisin B1 and moniliformin. Journal of Applied Genetics, 53(2), 217-225.

- Zhang, H., & Li, J. L. (1989). [Study on toxicological mechanism of moniliformin]. Wei sheng wu xue bao = Acta microbiologica Sinica, 29(2), 93-100.

- Wiemann, P., et al. (2013). Comparative “Omics” of the Fusarium fujikuroi Species Complex Highlights Differences in Genetic Potential and Metabolite Synthesis. Genome Biology and Evolution, 5(9), 1751-1765.

- Du, L., & Lou, L. (2010). Recent Advancements in the Biosynthetic Mechanisms for Polyketide-Derived Mycotoxins. Toxins, 2(4), 803-822.

- Urban, M., et al. (2021).

- Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.

- Wikipedia. (n.d.). Polyketide synthase.

- Thiel, P. G. (1978). A molecular mechanism for the toxic action of moniliformin, a mycotoxin produced by Fusarium moniliforme. Biochemical pharmacology, 27(4), 483-486.

- Covarelli, L., et al. (2015). Co-Occurrence of Moniliformin and Regulated Fusarium Toxins in Maize and Wheat Grown in Italy. Toxins, 7(8), 2949-2963.

- Wang, S., et al. (2022). Genome-Wide Characterization Reveals Variation Potentially Involved in Pathogenicity and Mycotoxins Biosynthesis of Fusarium proliferatum Causing Spikelet Rot Disease in Rice. Journal of Fungi, 8(8), 856.

- Cox, R. J. (2012). Investigating the biosynthesis of bioactive compounds in fungi. Leibniz Universität Hannover.

- Urban, M., et al. (2021).

- Graf, A. V., et al. (2021). Phosphonate Inhibitors of Pyruvate Dehydrogenase Perturb Homeostasis of Amino Acids and Protein Succinylation in the Brain. International Journal of Molecular Sciences, 22(21), 11599.

- Li, P., et al. (2020). Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS. Toxins, 12(7), 462.

- Wiemann, P., et al. (2013). Comparative “Omics” of the Fusarium fujikuroi Species Complex Highlights Differences in Genetic Potential and Metabolite Synthesis. Genome Biology and Evolution, 5(9), 1751-1765.

- Chemistry LibreTexts. (2022). 17.

Sources

- 1. Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. [Study on toxicological mechanism of moniliformin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genome-Wide Characterization Reveals Variation Potentially Involved in Pathogenicity and Mycotoxins Biosynthesis of Fusarium proliferatum Causing Spikelet Rot Disease in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Moniliformin, a metabolite of Fusarium moniliforme NRRL 6322: purification and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genetic variation of Fusarium oxysporum isolates forming fumonisin B1 and moniliformin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fusarin C biosynthesis in Fusarium moniliforme and Fusarium venenatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic and phenotypic variation of Fusarium proliferatum isolates from different host species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advancements in the Biosynthetic Mechanisms for Polyketide-Derived Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 13. repo.uni-hannover.de [repo.uni-hannover.de]

- 14. Moniliformin Occurrence in Serbian Maize over Four Years: Understanding Weather-Dependent Variability [mdpi.com]

- 15. A rapid LC-MS/MS method for the determination of moniliformin and occurrence of this mycotoxin in maize products from the Bavarian market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Inhibition of pyruvate dehydrogenase complex by moniliformin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of pyruvate dehydrogenase complex by moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

Avian Cardiotoxicity of Moniliformin: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the cardiotoxic effects of the mycotoxin Moniliformin in avian species. It is intended for researchers, scientists, and professionals in drug development and veterinary sciences who are investigating mycotoxicoses and their impact on animal health. This document delves into the molecular mechanisms of Moniliformin toxicity, outlines detailed experimental protocols for its assessment, and provides insights into the interpretation of findings.

Introduction: The Silent Threat of Moniliformin in Poultry

Moniliformin (MON) is a mycotoxin produced by several species of Fusarium fungi, including F. proliferatum and F. subglutinans.[1] These fungi are common contaminants of cereal grains, particularly corn, which forms a significant portion of poultry feed.[1] Consequently, poultry are frequently at risk of dietary exposure to this potent cardiotoxin. MON is known for its acute toxicity, with high doses leading to rapid death due to heart failure.[1] Chronic exposure to lower levels of MON can lead to reduced feed intake, poor weight gain, and immunosuppression, making flocks more susceptible to other diseases.[2][3] The high metabolic rate of cardiac tissue makes the heart a primary target for the toxic effects of MON.[1][4]

Mechanism of Cardiotoxicity: Inhibition of Pyruvate Dehydrogenase Complex

The primary mechanism underlying the cardiotoxic effects of Moniliformin is the potent and specific inhibition of the pyruvate dehydrogenase (PDH) complex.[5] This mitochondrial enzyme complex plays a critical role in cellular energy metabolism by catalyzing the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle.[6]

Moniliformin acts as a suicide inactivator of the pyruvate dehydrogenase component of the complex, a process that requires the presence of thiamin pyrophosphate.[5] This inhibition is time-dependent and follows saturation kinetics. By blocking this crucial step, MON effectively halts the entry of pyruvate into the TCA cycle, leading to a drastic reduction in mitochondrial respiration and cellular energy (ATP) production.[7] The heart, with its high energy demand, is particularly vulnerable to this disruption in energy metabolism.

Other proposed mechanisms that may contribute to Moniliformin's cardiotoxicity include the inhibition of other thiamine-dependent enzymes like α-ketoglutarate dehydrogenase, alteration of the electrolyte composition of cardiac myocytes, and a reduction in antioxidant enzymes such as glutathione peroxidase and reductase, leading to oxidative stress.[4]

Clinical Signs and Pathological Findings

The clinical presentation of Moniliformin toxicosis in avian species can range from sudden death to more subtle signs of illness, depending on the dose and duration of exposure.

Clinical Signs:

-

Acute Toxicosis: Sudden death is a common finding, often with no premonitory signs. Birds may exhibit muscular weakness, respiratory distress (tachypnea followed by slow, labored breathing), lack of coordination, coma, and terminal convulsions.[8]

-

Subacute to Chronic Toxicosis: Reduced feed intake and poor weight gain are common.[2][3] Birds may appear lethargic and have ruffled feathers.[9] In some cases, watery, whitish diarrhea has been observed.[9]

Gross Pathological Findings: Upon necropsy, the most prominent lesions are found in the heart and include:

-

Hydropericardium: Accumulation of fluid in the pericardial sac.[10][11]

-

Cardiomegaly: Enlarged heart.[1]

-

Ascites: Fluid accumulation in the abdominal cavity.[10][11]

Histopathological Findings: Microscopic examination of the heart tissue reveals:

-

Myocardial Degeneration and Necrosis: The primary lesions are characterized by the breakdown and death of cardiac muscle cells.[10][11]

-

Myocardial Hypertrophy: An increase in the size of cardiac muscle cells.[10]

-

Mitochondrial Swelling: Ultrastructural changes include an increased number and swelling of mitochondria within the cardiomyocytes.[10]

Experimental Protocols for Assessing Moniliformin Cardiotoxicity

A robust experimental design is crucial for accurately assessing the cardiotoxic effects of Moniliformin. The following protocols provide a framework for inducing and evaluating MON-related cardiotoxicity in an avian model, such as broiler chickens or turkeys.

Induction of Moniliformin Toxicosis (Sub-acute Dietary Study)

This protocol is based on a sub-acute dietary toxicity model, which mimics natural exposure through contaminated feed.[4]

-

Animal Model: Day-old broiler chicks or turkey poults are commonly used.

-

Acclimation: House the birds in a controlled environment for one week with ad libitum access to a standard, mycotoxin-free starter diet and water.

-

Experimental Diets: Prepare diets with varying concentrations of Moniliformin. A control group (0 mg MON/kg), and at least three treatment groups with increasing concentrations of MON (e.g., 50, 100, and 200 mg/kg of feed) are recommended.[3] Purified MON or Fusarium culture material with a known MON concentration can be used.

-

Exposure Period: Provide the experimental diets to the respective groups for a period of 21 to 28 days.

-

In-Vivo Monitoring:

-

Record feed intake and body weight daily or every other day.

-

Observe the birds daily for any clinical signs of toxicity, such as lethargy, respiratory distress, or neurological abnormalities.

-

Electrocardiography (ECG)

ECG is a non-invasive method to assess cardiac electrical activity and can detect abnormalities in heart rhythm and conduction.[10]

-

Equipment: An ECG machine with a paper speed of at least 50 mm/sec is required for accurate analysis of the rapid heart rates in birds.

-

Electrode Placement:

-

Procedure:

-

Gently restrain the bird in an upright position to minimize stress. Anesthesia is generally not recommended as it can alter ECG parameters.

-

Record the ECG for at least 30-60 seconds.

-

-

Analysis: Analyze the ECG waveforms for changes in the P wave, PR interval, QRS complex, and T wave, as well as for the presence of arrhythmias.

Necropsy and Tissue Collection

A systematic necropsy is essential for identifying gross lesions and collecting appropriate tissues for further analysis.[11][13]

-

Euthanasia: Humanely euthanize the birds at the end of the experimental period.

-

External Examination: Examine the bird for any external abnormalities.[11]

-

Gross Examination:

-

Open the thoracic and abdominal cavities and examine the organs in situ.

-

Pay close attention to the heart, pericardial sac, and liver. Note any fluid accumulation (hydropericardium, ascites), changes in organ size, color, and texture.

-

Carefully remove the heart and weigh it.

-

-

Tissue Collection:

-

For histopathology , collect sections of the heart (ventricles, atria, and septum) and fix them in 10% neutral buffered formalin.

-

For enzyme assays and molecular analysis , snap-freeze tissue samples in liquid nitrogen and store them at -80°C.

-

Histopathological Examination

This protocol outlines the steps for preparing and examining heart tissue for microscopic lesions.[14]

-

Tissue Processing:

-

Sectioning: Cut 4-5 µm thick sections using a microtome.

-

Staining:

-

Stain sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

-

Masson's trichrome stain can be used to visualize collagen fibers and assess fibrosis.[14]

-

-

Microscopic Examination: Examine the stained sections under a light microscope for evidence of myocardial degeneration, necrosis, inflammation, and fibrosis.

Serum Biochemistry

Analysis of serum biochemical parameters can provide insights into organ damage.[1][15]

-

Blood Collection: Collect blood samples via cardiac puncture or from the brachial or jugular vein into serum separator tubes.

-

Sample Processing: Allow the blood to clot, then centrifuge to separate the serum. Prompt separation is crucial to prevent artifacts.[1]

-

Analysis: Analyze the serum for the following parameters:

-

Creatine Kinase (CK): An indicator of muscle damage, including cardiac muscle.[12]

-

Aspartate Aminotransferase (AST): Elevated levels can indicate heart or liver damage.

-

Lactate Dehydrogenase (LDH): Increased levels are associated with tissue damage.[15]

-

Cardiac Troponin I (cTnI): A highly specific biomarker for myocardial injury.[12][16] However, the availability and validation of assays for avian species may be limited.[17]

-

Pyruvate Dehydrogenase (PDH) Activity Assay

This assay directly measures the activity of the target enzyme in cardiac tissue. Commercially available kits provide a standardized method.[7][18]

-

Tissue Homogenization: Homogenize snap-frozen heart tissue in the assay buffer provided with the kit.

-

Assay Procedure: Follow the manufacturer's instructions for the specific kit being used. These assays typically involve a coupled enzyme reaction that results in a colorimetric or fluorometric output proportional to the PDH activity.[7][18][19]

-

Data Analysis: Measure the absorbance or fluorescence using a microplate reader and calculate the PDH activity based on a standard curve.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[3][20]

-

Sample Preparation: Use paraffin-embedded heart tissue sections. Deparaffinize and rehydrate the sections.[3][20]

-

Permeabilization: Treat the sections with proteinase K to allow enzyme access to the DNA.[20]

-

Labeling: Incubate the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP).

-

Detection: Visualize the labeled nuclei using a fluorescence microscope. Counterstain with a nuclear stain like DAPI to visualize all cell nuclei.

-

Quantification: Determine the percentage of TUNEL-positive (apoptotic) cells by counting the number of green-fluorescing nuclei relative to the total number of blue-fluorescing nuclei.

Data Presentation and Interpretation

Quantitative Data Summary

| Parameter | Control Group | MON 50 mg/kg | MON 100 mg/kg | MON 200 mg/kg |

| Performance | ||||

| Final Body Weight (g) | ||||

| Average Daily Gain (g) | ||||

| Average Daily Feed Intake (g) | ||||

| Feed Conversion Ratio | ||||

| Cardiac Parameters | ||||

| Heart Weight (g) | ||||

| Heart Weight to Body Weight Ratio (%) | ||||

| Serum Biochemistry | ||||

| Creatine Kinase (U/L) | ||||

| Aspartate Aminotransferase (U/L) | ||||

| Lactate Dehydrogenase (U/L) | ||||

| Cardiac Troponin I (ng/mL) | ||||

| Enzyme Activity | ||||

| PDH Activity (nmol/min/mg protein) | ||||

| Apoptosis | ||||

| TUNEL-positive Cardiomyocytes (%) |

Interpretation of Results

A dose-dependent decrease in performance parameters (body weight, feed intake) is expected with increasing concentrations of Moniliformin. Cardiotoxicity will be indicated by an increased heart weight and heart-to-body weight ratio, elevated serum levels of cardiac enzymes (CK, AST, LDH, cTnI), and decreased PDH activity in heart tissue. Histopathological examination will likely reveal myocardial degeneration and necrosis, while the TUNEL assay can quantify the extent of apoptosis. ECG analysis may show arrhythmias and changes in waveform morphology indicative of myocardial damage.

Conclusion

Moniliformin poses a significant threat to avian cardiac health. Its primary mechanism of action, the inhibition of the pyruvate dehydrogenase complex, leads to a severe energy deficit in cardiomyocytes, resulting in cell death and heart failure. A multi-faceted experimental approach, combining in-vivo observations, electrocardiography, serum biochemistry, histopathology, and specific enzyme and apoptosis assays, is necessary to fully characterize the cardiotoxic effects of this mycotoxin. The protocols and information provided in this guide offer a comprehensive framework for researchers to investigate Moniliformin-induced cardiotoxicity in avian species, contributing to a better understanding of its pathogenesis and the development of potential mitigation strategies.

References

- Reddy, B. S., & Sivajothi, S. (2017). Avian electrocardiography: a simple diagnostic tool. International Journal of Avian & Wildlife Biology, 2(5), 166-167.

- Gathercole, P. S., Thiel, P. G., & Wessels, P. L. (1986). Inhibition of pyruvate dehydrogenase complex by moniliformin. Biochemical Journal, 233(3), 745–749.

- Fard, S. H., & Tadjalli, M. (2020). Electrocardiogram of unanesthetized homing turkey (Meleagris gallopavo). Journal of Advanced Veterinary and Animal Research, 7(1), 127.

- Hassanpour, H., & Khadem, A. A. (2013). Electrocardiographic study of broiler chickens with ascites syndrome.

- Reams, R. Y., Thacker, H. L., Harrington, D. D., Novilla, M. N., Rottinghaus, G. E., Bennett, G. A., & Horn, J. (1997). A sudden death syndrome induced in poults and chicks fed diets containing Fusarium fujikuroi with known concentrations of moniliformin. Avian diseases, 41(1), 20–35.

- Allen, N. K., Burmeister, H. R., Weaver, G. A., & Mirocha, C. J. (1981). Toxicity of dietary and intravenously administered moniliformin to broiler chickens. Poultry science, 60(7), 1415–1417.

- Doneley, B. (2011). Diagnosis of Cardiac Disease in Avian Species. AAVAC, 25-32.

- Harr, K. E., Raskin, R. E., & Heard, D. J. (2017). Assay validation of the cardiac isoform of troponin I in double crested cormorant (Phalacrocorax auritus) plasma for diagnosis of cardiac damage. Ecotoxicology and environmental safety, 141, 130–136.

- Javed, T., Bennett, G. A., Richard, J. L., Dombrink-Kuzia, J., Côté, L. M., & Buck, W. B. (1993). The effects of feeding Fusarium moniliforme culture material, containing known levels of fumonisin B1, on the young broiler chick. Poultry science, 72(10), 1851–1858.

- Li, Y. C., Ledoux, D. R., Bermudez, A. J., Fritsche, K. L., & Rottinghaus, G. E. (2000). Effects of moniliformin on performance and immune function of broiler chicks. Poultry science, 79(12), 1713–1720.

- Thiel, P. G. (1978). A molecular mechanism for the toxic action of moniliformin, a mycotoxin produced by Fusarium moniliforme. Biochemical pharmacology, 27(4), 483–486.

- Peralta Sanhueza, C. E., & Degrossi, M. C. (2004). Moniliformin, a Fusarium mycotoxin. Revista Argentina de Microbiologia, 36(3), 136-143.

- Van der Merwe, P. J., & Van der Westhuizen, L. (2019). A review on combined effects of moniliformin and co-occurring Fusarium toxins in farm animals. World Mycotoxin Journal, 12(3), 209-220.

- Beasly, D. (2014). Assessment of Oxidative Stress and Associated Biomarkers in Wild Avian Species. Journal of Toxicology, 2014, 1-10.

- Engelhardt, J. A., Carlton, W. W., & Tuite, J. F. (1989). Toxicity of Fusarium moniliforme var. subglutinans for chicks, ducklings, and turkey poults. Avian diseases, 33(2), 357–360.

- Reddy, B. S., & Sivajothi, S. (2017). Avian electrocardiography: a simple diagnostic tool. MedCrave Online, 2(5), 166-167.

- Allen, N. K., Burmeister, H. R., Weaver, G. A., & Mirocha, C. J. (1981). Toxicity of dietary and intravenously administered moniliformin to broiler chickens. Poultry Science, 60(7), 1415-1417.

- Franson, J. C. (1982). Avian necropsy procedures. United States Department of the Interior, Fish and Wildlife Service.

- Sharma, A., Deshmukh, S., & Singh, R. (2012). Toxic interaction between fumonisin B1 and moniliformin for cardiac lesions in Japanese quail. BioOne Complete, 56(3), 513-520.

- Feltrer, Y., Strike, T., Routh, A., Gaze, D., & Shave, R. (2016). Point-of-care cardiac troponin I in non-domestic species: A feasibility study. Journal of Zoo and Aquarium Research, 4(2), 85-90.

- Scarabelli, T. M., Knight, R. A., Rayment, N. B., Cooper, T. J., Stephanou, A., Brar, B. K., Lawrence, K. M., Santilli, G., Baxter, G. F., Latchman, D. S., & Yellon, D. M. (1999). Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains. Journal of immunological methods, 230(1-2), 3–13.

- Harr, K. E. (2002). Clinical chemistry of companion avian species: a review.

- Giambrone, J. J., & Closser, J. (2013). Differential diagnosis in poultry for mycotoxin-induced gastrointestinal lesions.

- Hinman, L. M., & Blass, J. P. (1981). An NADH-linked spectrophotometric assay for pyruvate dehydrogenase complex in crude tissue homogenates. The Journal of biological chemistry, 256(13), 6583–6586.

- Kumar, P., Singh, R., & Vats, R. (2018). Mycotoxicosis and its control in poultry: A review. Journal of Entomology and Zoology Studies, 6(4), 1833-1839.

- Needleman, L. (n.d.). Avian Necropsy Manual for Biologists in Remote Refuges. U.S. Fish and Wildlife Service.

- Li, Y., Wang, Y., Li, Y., Zhang, Y., Li, H., & Wang, J. (2021). Identification of Pyruvate Dehydrogenase E1 as a Potential Target against Magnaporthe oryzae through Experimental and Theoretical Investigation. International Journal of Molecular Sciences, 22(10), 5183.

- Bio-Techne. (n.d.). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Novus Biologicals.

- Ebensperger, R., Peña-Joya, K., Herrera, E. A., & Reyes, R. V. (2026).

- Sharma, R., Kumar, A., & Singh, S. P. (2024). Serum biochemistry of white leghorn layer birds following subacute avian dietary toxicity test.

- Kumar, P., Kumar, S., Singh, S., & Prakash, A. (2017). Histological, histomorphometrical, histochemical and ultrastructural studies on the heart of Uttara fowl. Journal of Entomology and Zoology Studies, 5(6), 1833-1839.

- Ito, D., Shiraishi, I., Mori, T., Takahashi, K., Minami, K., Sawa, Y., & Ichikawa, H. (2007). Detection of TUNEL-positive Cardiomyocytes and C-Kit-Positive Progenitor Cells in Children With Congenital Heart Disease. Journal of molecular and cellular cardiology, 43(3), 327–334.

- Di Girolamo, N., & Zsivanovits, P. (2022). Avian toxicoses: a review. Animals, 12(9), 1135.

- Butcher, G. D., & Miles, R. D. (2018). Avian Necropsy Techniques. EDIS, 2018(6).

- Koncicki, A., Krasnodębska-Depta, A., & Stenzel, T. (2016). Histopathological Studies of the Heart in Three Lines of Broiler Chickens. British poultry science, 57(3), 339–344.

- Giambrone, J. J., & Closser, J. (2013). Differential diagnosis in poultry for mycotoxin-induced gastrointestinal lesions. All About Feed.

- RayBiotech. (n.d.). Pyruvate Dehydrogenase (PDH) Activity Assay Kit. RayBiotech.

- Zhang, Y., & Li, Q. (2021). Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy. Journal of Oncology, 2021, 1-11.

- Poljsak, B., & Fink, R. (2025). Assessment of Oxidative Stress and Associated Biomarkers in Wild Avian Species. Animals, 15(9), 1203.

- Paria, A., & Allender, M. C. (2018). Assay validation of the cardiac isoform of troponin I in double crested cormorant (Phalacrocorax auritus) plasma for diagnosis of cardiac damage.

- Franson, J. C. (1982). A Necropsy Procedure for Sampling Disease in Wild Birds.

- Peralta Sanhueza, C. E., & Degrossi, M. C. (2004). Moniliformin, a Fusarium mycotoxin.

- Lasek-Bal, A., & Puz, P. (2024). Fabry Disease: A Focus on the Role of Oxidative Stress. International Journal of Molecular Sciences, 25(3), 1599.

- Lumeij, J. T. (2008). Avian Clinical Biochemistry. Avian Medicine, 157-181.

- Wang, L., Zhang, H., Li, H., & Wang, Z. (2014). LMNA E82K Mutation Activates FAS and Mitochondrial Pathways of Apoptosis in Heart Tissue Specific Transgenic Mice. PLoS ONE, 9(10), e110237.

- O'Brien, P. J. (2012). Cardiac troponin: an emerging cardiac biomarker in animal health. Veterinary world, 5(5), 312.

- Schmidt, R. E., Reavill, D. R., & Phalen, D. N. (2015).

- Abcam. (n.d.). Pyruvate dehydrogenase (PDH)

Sources

- 1. AVIAN BIOCHEMICAL ANALYSIS | Veterian Key [veteriankey.com]

- 2. aavac.com.au [aavac.com.au]

- 3. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Utility of the avian sub‐acute dietary toxicity test in ecological risk assessment and a path forward to reduce animal use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. harrisonsbirdfoods.com [harrisonsbirdfoods.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Electrocardiographic technic for identifying developing cardiomyopathies in young turkey poults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. breathitt.murraystate.edu [breathitt.murraystate.edu]

- 12. aavac.com.au [aavac.com.au]

- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 14. entomoljournal.com [entomoljournal.com]

- 15. Avian toxicoses: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assay validation of the cardiac isoform of troponin I in double crested cormorant (Phalacrocorax auritus) plasma for diagnosis of cardiac damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Point-of-care cardiac troponin I in non-domestic species: A feasibility study | Journal of Zoo and Aquarium Research [jzar.org]

- 18. raybiotech.com [raybiotech.com]

- 19. An NADH-linked spectrophotometric assay for pyruvate dehydrogenase complex in crude tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. clyte.tech [clyte.tech]

An In-Depth Technical Guide to the Phytotoxic Effects of Moniliformin on Agricultural Crops

Introduction: The Enigmatic Threat of Moniliformin

Moniliformin (MON) is a mycotoxin of significant agricultural concern, produced by a variety of Fusarium species, including F. proliferatum, F. subglutinans, and F. temperatum.[1] These fungi are common pathogens of staple cereal crops, with maize (corn) being particularly susceptible to high levels of contamination, followed by wheat, rice, and other grains.[1][2] Chemically, MON is the sodium or potassium salt of 1-hydroxycyclobut-1-ene-3,4-dione, a small, highly polar, and water-soluble molecule.[1] Its presence in grain poses a dual threat: toxicity to human and animal health and significant phytotoxic effects that can impair crop development and yield.[1][2] This guide provides a detailed technical overview of the mechanisms, manifestations, and methodologies for studying the phytotoxic effects of moniliformin, tailored for researchers in plant science and pathology.

Section 1: Molecular Mechanism of Phytotoxicity

The phytotoxicity of moniliformin stems from its targeted disruption of fundamental cellular metabolism. Unlike mycotoxins that may cause broad cellular damage, MON acts as a potent and specific inhibitor of key mitochondrial enzymes.

Primary Target: Inhibition of Thiamine-Dependent Dehydrogenase Complexes

The principal molecular targets of MON are enzymes that rely on thiamine pyrophosphate (TPP) as a cofactor.[1][3] Specifically, MON has been demonstrated to be a powerful inhibitor of the pyruvate dehydrogenase (PDH) complex and the α-ketoglutarate dehydrogenase (α-KGDH) complex .[4][5]

-

Causality of Inhibition: The structural similarity of moniliformin to pyruvate allows it to bind to the active site of the E1 component (pyruvate dehydrogenase) of the PDH complex. This interaction is proposed to be a "suicide inactivation" mechanism, where the enzyme's catalytic action on MON leads to an irreversible covalent modification, rendering the enzyme non-functional.[6][7] This inhibition is time-dependent and requires the presence of TPP.[6][7]

Consequences: Disruption of Cellular Respiration and Energy Production

The PDH and α-KGDH complexes are critical gateways for cellular respiration, linking glycolysis to the tricarboxylic acid (TCA) cycle and catalyzing key steps within the cycle, respectively.

-

Blocking the TCA Cycle: By inhibiting PDH, MON effectively blocks the conversion of pyruvate into acetyl-CoA, preventing the primary fuel from glycolysis from entering the TCA cycle.[1]

-

Halting Energy Production: The subsequent inhibition of α-KGDH further stalls the TCA cycle. The collective result is a drastic reduction in the production of NADH and FADH₂, the electron carriers essential for driving the electron transport chain and oxidative phosphorylation. This leads to a severe cellular energy (ATP) deficit.[1]

Secondary Effects: Induction of Oxidative Stress

Beyond direct energy disruption, moniliformin exposure can lead to a state of oxidative stress within plant cells. Evidence suggests that MON can decrease the activity of crucial antioxidant enzymes such as glutathione peroxidase and glutathione reductase .[1][3] The impairment of this system compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to lipid peroxidation, membrane damage, and degradation of vital macromolecules like chlorophyll.[3][8]

Caption: Mechanism of Moniliformin Phytotoxicity.

Section 2: Observable Phytotoxic Effects on Agricultural Crops

The biochemical disruption caused by moniliformin manifests as distinct, observable symptoms in affected plants. These effects are generally dose-dependent and can impact plants at all growth stages.

General Symptoms

Fusarium mycotoxins, including MON, are known to cause a range of general phytotoxic symptoms.[9]

-

Growth Inhibition: The most common effect is a significant reduction in overall plant growth, including stunting of both shoots and roots.[9][10] This is a direct consequence of the cellular energy crisis limiting cell division and elongation.

-

Inhibition of Seed Germination: Seeds exposed to MON may fail to germinate or exhibit delayed germination.[9]

-

Chlorosis and Necrosis: Affected leaf tissues often display chlorosis (yellowing) due to the degradation of chlorophyll, which can be exacerbated by oxidative stress.[9] At higher concentrations or with prolonged exposure, this can progress to necrosis (tissue death).[9]

-

Wilting: Disruption of cellular function and integrity can lead to a loss of turgor pressure, resulting in wilting.[9]

Crop-Specific Manifestations & Data

While general symptoms are common, the severity and specific presentation can vary by crop. Maize is consistently reported as the most susceptible and frequently contaminated cereal.[1][11]

Data Presentation: Finding precise IC50 values for moniliformin's effect on crop root elongation in peer-reviewed literature is challenging. The table below summarizes the known phytotoxic effects and the concentrations at which they are observed or the levels of natural contamination that are associated with disease.

| Crop | Parameter | Effect | Concentration / Level | Citation |

| General | Plant Growth | Plant growth-regulating and phytotoxic effects | Not specified in early studies | [1][12] |

| Maize | Seedling Growth | Collar rot, root and foot rot, wilting | Associated with F. moniliforme infection | |

| Maize | Grain Contamination | Widespread natural contamination | Mean: 100.80 µg/kg; Max: up to 1742 µg/kg | [2] |

| Wheat | Grain Contamination | Natural contamination in Fusarium-damaged kernels | Mean: 15.9 mg/kg in damaged kernels | |

| Wheat | Seedling Growth | General growth inhibition, reduced biomass | Associated with F. proliferatum infection | |

| Triticale | Grain Contamination | Natural contamination in Fusarium-damaged kernels | Mean: 3.5 mg/kg in damaged kernels |

Section 3: Experimental Protocol for Assessing Moniliformin Phytotoxicity

A self-validating and reproducible bioassay is critical for quantifying the phytotoxic effects of moniliformin. The following protocol describes a robust Seedling Growth Inhibition Bioassay adapted from established methods for phytotoxicity testing.[12]

Title: Moniliformin Phytotoxicity Assessment via Maize (Zea mays) Seedling Root Elongation Inhibition Bioassay

-

Principle & Causality: This bioassay leverages the high sensitivity of root elongation to metabolic inhibitors. Roots are the primary point of contact with soil-borne toxins and their growth is energetically demanding. By inhibiting ATP production, moniliformin directly limits the cell division and expansion required for root growth. Measuring root length provides a sensitive, quantitative, and reproducible endpoint to assess phytotoxicity. Maize is selected as the model organism due to its high susceptibility and agricultural relevance.[1]

Step-by-Step Methodology

-

Preparation of Moniliformin Solutions: 1.1. Prepare a 10 mM stock solution of pure moniliformin (sodium or potassium salt) in sterile deionized water. 1.2. Perform serial dilutions to create a range of test concentrations (e.g., 0 µM [control], 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Expertise Insight: Using a geometric progression for concentrations allows for effective determination of the IC50 (the concentration causing 50% inhibition) over a broad range.

-

Seed Sterilization and Pre-Germination: 2.1. Select uniform, healthy maize seeds. 2.2. Surface sterilize seeds by immersing in 1% sodium hypochlorite for 5 minutes, followed by three rinses with sterile deionized water. This step is critical to prevent microbial contamination from confounding the results. 2.3. Place sterilized seeds on moist, sterile filter paper in a covered Petri dish and incubate in the dark at 25°C for 48 hours, or until radicles are approximately 2-5 mm long.

-

Assay Setup: 3.1. For each treatment and control, prepare at least three replicate 90 mm Petri dishes. 3.2. Aseptically place one sterile Whatman No. 1 filter paper into each Petri dish. 3.3. Pipette 5 mL of the corresponding moniliformin test solution (or sterile water for the control) onto the filter paper to ensure saturation. 3.4. Carefully transfer 10 pre-germinated seeds onto the filter paper in each dish, ensuring radicles are pointing downwards and are evenly spaced.

-

Incubation: 4.1. Seal the Petri dishes with parafilm to maintain humidity. 4.2. Place the dishes vertically in a rack or holder to encourage geotropic root growth. 4.3. Incubate in a controlled environment chamber at 25°C with a 16/8h light/dark cycle for 72 hours. Trustworthiness Check: Vertical orientation ensures roots grow straight, simplifying measurement and reducing variability.

-

Data Collection and Analysis: 5.1. After the incubation period, carefully remove the seedlings from each dish. 5.2. Scan the seedlings on a flatbed scanner with a ruler for a permanent record, or measure the primary root length of each seedling from the coleoptile junction to the root tip using a digital caliper. 5.3. Calculate the mean root length for each replicate. 5.4. Determine the percent inhibition for each concentration relative to the control using the formula: % Inhibition = [1 - (Mean root length of treatment / Mean root length of control)] * 100 5.5. Plot the % Inhibition against the logarithm of the moniliformin concentration and use regression analysis to calculate the IC50 value.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Co-Occurrence of Moniliformin and Regulated Fusarium Toxins in Maize and Wheat Grown in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. soydiseases.illinois.edu [soydiseases.illinois.edu]

- 5. Determination of the mycotoxin moniliformin in cultures of Fusarium subglutinans and in naturally contaminated maize by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological control of Fusarium moniliforme in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Co-Occurrence of Moniliformin and Regulated Fusarium Toxins in Maize and Wheat Grown in Italy [mdpi.com]

- 8. Toxin from Fusarium moniliforme: Effects on Plants and Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sabraojournal.org [sabraojournal.org]

- 10. blogs.cdfa.ca.gov [blogs.cdfa.ca.gov]

- 11. Moniliformin In wheat and triticale grain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Host Range of Fusarium proliferatum in Western Canada | MDPI [mdpi.com]

Technical Assessment: Moniliformin Sodium vs. Potassium Salt Toxicity

The following technical guide provides an in-depth analysis of Moniliformin (MON) toxicity, specifically contrasting the sodium and potassium salt forms.

Content Type: Technical Whitepaper | Audience: Drug Development & Toxicology Researchers

Executive Summary

Moniliformin (3-hydroxycyclobut-3-ene-1,2-dione) is a potent mycotoxin produced by Fusarium species (F. proliferatum, F. subglutinans).[1][2][3][4] Due to the extreme acidity of the free acid (pKa < 1.7) and its chemical instability, Moniliformin exists and is isolated exclusively as a salt—typically Sodium Moniliformin (Na-MON) or Potassium Moniliformin (K-MON) .

The Core Insight: The toxicity of Moniliformin is driven primarily by the moniliformin anion , which acts as a suicide inhibitor of the Pyruvate Dehydrogenase (PDH) complex. While the cation (Na⁺ vs. K⁺) dictates physical properties (solubility, hygroscopicity) and isolation yield, the in vivo lethality is dominated by the anion's metabolic blockade. At the lethal dose range (LD₅₀ ≈ 20–50 mg/kg), the molar contribution of potassium is generally insufficient to induce independent hyperkalemic cardiotoxicity, rendering the two salts equipotent in most biological models.

Chemical & Physical Characterization

Understanding the salt form is critical for experimental design, particularly regarding solubility and stability in aqueous buffers.

| Feature | Sodium Moniliformin (Na-MON) | Potassium Moniliformin (K-MON) |

| Formula | NaC₄HO₃ | KC₄HO₃ |

| MW | ~120.04 g/mol | ~136.15 g/mol |

| Appearance | White to yellow crystalline solid | White to yellow crystalline solid |

| Solubility (Water) | High (>50 mg/mL) | High (>50 mg/mL) |

| Stability | Stable in neutral/alkaline pH | Stable in neutral/alkaline pH |

| Natural Occurrence | Common in F. proliferatum culture | Common in F. subglutinans culture |

Technical Note: The free acid form of Moniliformin degrades rapidly. Commercial supplies and laboratory standards are almost exclusively the Na⁺ or K⁺ salts. Researchers must correct for the cation's molecular weight when calculating molarity for IC₅₀ assays.

Mechanism of Action: The "Anion-Driven" Toxicity

The toxicity of Moniliformin is distinct from ionophores (like Monensin). It does not transport cations across membranes; rather, it mimics pyruvate to enter the mitochondria.

The Pyruvate Dehydrogenase (PDH) Blockade

Moniliformin inhibits the Pyruvate Dehydrogenase Complex (PDH) , specifically targeting the E1 component (pyruvate decarboxylase).

-

Entry: The MON anion enters the mitochondrial matrix (likely via the pyruvate carrier).

-

Binding: It competes with pyruvate for the active site on the E1 subunit.

-

Inhibition: It requires Thiamine Pyrophosphate (TPP) to bind. The mechanism is believed to be suicide inhibition , where MON undergoes a TPP-dependent reaction to form a covalent adduct or a tight-binding intermediate that irreversibly locks the enzyme.

-

Consequence:

-

TCA Cycle Halt: Acetyl-CoA production stops.

-

ATP Depletion: Oxidative phosphorylation collapses.

-

Lactic Acidosis: Pyruvate accumulates and is shunted to lactate.

-

Cardiotoxicity: The heart, highly dependent on oxidative metabolism, fails (myocardial degeneration).

-

Pathway Visualization

The following diagram illustrates the blockade point and the downstream failure cascade.

Caption: Moniliformin acts as a TPP-dependent suicide inhibitor of PDH, forcing a metabolic shift to lactate and causing energetic collapse in cardiac tissue.

Comparative Toxicity: Sodium vs. Potassium

Is there a toxicological difference? Scientific Consensus: Negligible difference in acute lethality.

The Stoichiometric Argument

To determine if the potassium load in K-MON contributes to toxicity (via hyperkalemia), we must analyze the molar dosage at the LD₅₀.

-

LD₅₀ (Rat, Oral): ~25 mg/kg (Average for Moniliformin salts).[4][5]

-

Molecular Weight (K-MON): 136.15 g/mol .

-

Molar Dose at LD₅₀:

-

Potassium Toxicity Threshold: Acute intravenous toxicity for KCl in rats is approx. 30–40 mg K⁺/kg (~0.75–1.0 mmol/kg). Oral tolerance is much higher.

Comparative Data Summary

| Parameter | Na-MON | K-MON | Notes |

| In Vitro Potency (IC₅₀) | Equipotent | Equipotent | PDH inhibition depends on anion concentration. |

| Oral LD₅₀ (Rat) | ~25 mg/kg | ~25 mg/kg | No statistically significant difference reported in literature. |

| IV Toxicity | High | High | K-salt theoretically slightly riskier in rapid IV bolus, but MON anion kills before K+ effects manifest. |

| Target Organ | Heart (Myocardium) | Heart (Myocardium) | Both cause mitochondrial swelling and myofiber degeneration. |

Experimental Protocols

Preparation of Stock Solutions

Standardization: Because the salts have different molecular weights, always prepare stocks based on Molar (M) concentration , not % w/v.

-

Weighing:

-

For 10 mM Stock (10 mL):

-

Na-MON: Weigh 12.0 mg.

-

K-MON: Weigh 13.6 mg.

-

-